1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound characterized by its unique bicyclic structure and piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps. One common method includes the reaction of bicyclo[2.2.1]hept-5-enylmethyl chloride with 2,3-dimethylphenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The bicyclic structure and piperazine ring play a crucial role in its binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine
- Bicyclo[2.2.1]hept-5-en-2-yl triethoxysilane
- Bicyclo[2.2.1]hept-5-yl methyl oxime
Comparison: Compared to similar compounds, 1-(2-Bicyclo[221]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethylphenyl group
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-15-4-3-5-20(16(15)2)22-10-8-21(9-11-22)14-19-13-17-6-7-18(19)12-17/h3-7,17-19H,8-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRYYNHJILIOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3CC4CC3C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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